Acidity (pKa) Modulation via Difluoro Substitution
The electron-withdrawing effect of the two fluorine atoms in 4,5-Difluoro-2-methoxy-benzenethiol is predicted to significantly lower its thiol pKa compared to the non-fluorinated parent compound, 2-methoxybenzenethiol. This is a class-level inference based on extensive studies of fluorinated thiols, which show a wide pKa range (over 10 pK units) due to substituent effects [1]. While a direct experimental pKa for the target compound is not available, the predicted pKa for 2-methoxybenzenethiol is approximately 6.62 . The addition of two electron-withdrawing fluorine atoms at the 4 and 5 positions is expected to increase acidity, resulting in a lower pKa value, which enhances the reactivity of the thiol group in nucleophilic reactions and influences its speciation in aqueous or biological systems.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted to be lower than comparator; direct experimental data not available. |
| Comparator Or Baseline | 2-Methoxybenzenethiol (Predicted pKa: ~6.62) |
| Quantified Difference | Not directly quantified; class-level effect indicates a decrease in pKa due to fluorine substitution. |
| Conditions | Aqueous solution (inferred from theoretical models and predicted data). |
Why This Matters
The altered pKa affects the thiol's nucleophilicity and its speciation, which is crucial for its performance as a reagent in specific coupling reactions and its behavior in biological contexts, distinguishing it from less acidic, non-fluorinated analogs.
- [1] Zheng, Y., Zheng, W., Zhu, D., & Chang, H. (2019). Theoretical modeling of pKa's of thiol compounds in aqueous solution. New Journal of Chemistry, 43, 5239-5254. View Source
